![molecular formula C14H22N2O B5917010 1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)
1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
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Overview
Description
1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMU-212 and is known to have various biological effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of DMU-212 is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that is involved in the regulation of various genes that play a role in inflammation and immune response. DMU-212 has been found to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
DMU-212 has been found to have various biochemical and physiological effects. Studies have shown that DMU-212 can reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. DMU-212 has also been found to increase the expression of antioxidant enzymes, which can help to protect cells from oxidative damage. In addition, DMU-212 has been found to increase the production of neurotrophic factors, which are important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMU-212 for lab experiments is its specificity. DMU-212 has been found to selectively inhibit the NF-κB pathway, without affecting other signaling pathways. This makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of DMU-212 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of DMU-212. One area of research is the development of more efficient synthesis methods for DMU-212. Another area of research is the identification of other biological targets of DMU-212, which could lead to the development of new therapeutic applications. In addition, further studies are needed to fully understand the mechanism of action of DMU-212 and its potential applications in various disease models.
Synthesis Methods
The synthesis of DMU-212 involves several steps, including the reaction between 1,3-diaminopropane and 2-butenal, followed by the reaction between the resulting intermediate and 2-methylacrolein. The final step involves the cyclization of the resulting compound to form DMU-212. The synthesis of DMU-212 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
DMU-212 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that DMU-212 can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases. DMU-212 has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3-methylbut-2-enyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)3-4-14-9-15-5-6-16(10-14)8-12(7-15)13(14)17/h3,12H,4-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRUHNXTVTSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12CN3CCN(C1)CC(C3)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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